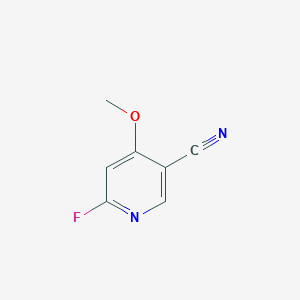

6-Fluoro-4-methoxynicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

6-fluoro-4-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5FN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 |

InChI Key |

KNBSIXMONJLGAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1C#N)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of 6 Fluoro 4 Methoxynicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR studies would be fundamental in identifying the chemical environment of each hydrogen and carbon atom within the 6-Fluoro-4-methoxynicotinonitrile molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring nuclei would provide crucial information about their connectivity.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon signals, including those of the aromatic ring, the nitrile group, and the methoxy group, would be indicative of their electronic surroundings. The presence of the electronegative fluorine and oxygen atoms would significantly influence the chemical shifts of adjacent carbon atoms.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an indispensable tool. This technique is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyridine (B92270) ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be observed in the respective NMR spectra, providing definitive evidence for the position of the fluorine atom on the nicotinonitrile scaffold.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups across the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 6-Fluoro-4-methoxynicotinonitrile would display absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions would include:

A sharp, intense band for the nitrile (C≡N) stretching vibration.

Vibrations associated with the C-F bond.

Stretching and bending vibrations of the C-O bond of the methoxy group.

Characteristic stretching and bending vibrations of the aromatic pyridine ring.

Vibrations corresponding to the C-H bonds of the aromatic ring and the methoxy group.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FTIR. While some vibrational modes are strong in FTIR, others are more intense in Raman spectra. For 6-Fluoro-4-methoxynicotinonitrile, the symmetric vibrations and vibrations of non-polar bonds, such as the C≡N bond and the aromatic ring breathing modes, would be expected to give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For a molecule like 6-Fluoro-4-methoxynicotinonitrile, the presence of the aromatic pyridine ring and the nitrile group results in characteristic electronic transitions.

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 6-Fluoro-4-methoxynicotinonitrile is expected to be characterized by transitions involving the π-electrons of the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms. The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. wikipedia.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high energy and result in strong absorption bands in the UV region. The conjugated system of the pyridine ring in 6-Fluoro-4-methoxynicotinonitrile contributes to these transitions. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the methoxy group) to an antibonding π* orbital. wikipedia.org

The exact absorption maxima (λmax) for 6-Fluoro-4-methoxynicotinonitrile are not widely reported in the literature. However, based on related nicotinonitrile derivatives, the absorption bands are expected to appear in the ultraviolet region. scielo.org.zaresearchgate.net The presence of substituents like the fluorine atom and the methoxy group can influence the energy of these transitions, potentially causing a shift in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, theoretical studies on similar molecules have shown absorption peaks in the range of 340-410 nm. scielo.org.za

Table 1: Expected Electronic Transitions and Absorption Characteristics

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | Bonding π to Antibonding π | Ultraviolet (UV) | High |

| n → π | Non-bonding to Antibonding π | Ultraviolet (UV) / Visible | Low |

Fluorescence Properties of Nicotinonitrile Frameworks and Derivatives

Nicotinonitrile derivatives are known for their fluorescent properties, making them interesting for applications in materials science and as fluorescent probes. mdpi.com The fluorescence of these compounds arises from the emission of light as the molecule returns from an excited electronic state to its ground state.

While specific fluorescence data for 6-Fluoro-4-methoxynicotinonitrile is scarce, studies on other nicotinonitrile derivatives indicate that they can exhibit significant fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and the presence of substituent groups. For example, some 2-methoxy-3-cyanopyridine derivatives have been shown to be luminescent. researchgate.net The introduction of a fluorine atom can also modulate the photophysical properties. rsc.org

The fluorescence of these frameworks is often influenced by factors such as solvent polarity and the potential for intermolecular interactions. The methoxy group, being an electron-donating group, can enhance fluorescence intensity in some aromatic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern.

For 6-Fluoro-4-methoxynicotinonitrile, the molecular formula is C7H5FN2O, which corresponds to a molecular weight of approximately 152.13 g/mol . chemsrc.comaobchem.com.cn In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to this molecular weight.

The fragmentation of 6-Fluoro-4-methoxynicotinonitrile under electron ionization would likely involve the cleavage of the bonds adjacent to the functional groups. Potential fragmentation pathways could include the loss of a methyl radical (•CH3) from the methoxy group, leading to a fragment ion at m/z 137. Another possible fragmentation is the loss of a carbon monoxide (CO) molecule, resulting in a fragment at m/z 124. The stability of the pyridine ring would likely lead to its preservation in many of the fragment ions.

Table 2: Predicted Mass Spectrometry Data for 6-Fluoro-4-methoxynicotinonitrile

| Property | Value |

| Molecular Formula | C7H5FN2O |

| Molecular Weight | 152.13 g/mol chemsrc.comaobchem.com.cn |

| Predicted Molecular Ion Peak (M+) | m/z 152 |

| Possible Fragment Ion (M - CH3)+ | m/z 137 |

| Possible Fragment Ion (M - CO)+ | m/z 124 |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 4 Methoxynicotinonitrile

Molecular Docking Studies (focused on theoretical binding site analysis, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a protein. bohrium.com Theoretical molecular docking studies on compounds structurally related to 6-Fluoro-4-methoxynicotinonitrile reveal key interaction patterns that are likely to govern its binding to a protein active site.

A theoretical analysis of 6-Fluoro-4-methoxynicotinonitrile suggests that its constituent functional groups would play distinct roles in its interaction with a hypothetical protein binding pocket. The fluorine atom, known to enhance lipophilicity, can promote hydrophobic interactions with nonpolar amino acid residues. researchgate.netmdpi.com The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the nitrogen atom of the pyridine (B92270) ring is also a potential hydrogen bond acceptor. niscair.res.in The nitrile group, with its linear geometry and electronegative nitrogen atom, can also participate in hydrogen bonding or dipole-dipole interactions.

The binding of fluorinated pyridine and pyrimidine (B1678525) derivatives to various protein targets has been explored in several computational studies. uel.ac.uk These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in achieving stable binding. For instance, in studies on fluorinated chalcones and their pyridine derivatives, the fluorinated rings were found to occupy key positions within enzymatic pockets. uel.ac.uk

A hypothetical binding mode for 6-Fluoro-4-methoxynicotinonitrile can be constructed based on these principles. The molecule's geometry would be first optimized using Density Functional Theory (DFT) to determine its most stable conformation. niscair.res.in Subsequently, docking simulations into a model protein active site would likely show the pyridine ring positioned to form hydrophobic interactions, with the fluorine atom contributing to this effect. The methoxy and nitrile groups would likely be oriented towards polar residues, capable of forming hydrogen bonds.

Table 1: Theoretical Binding Site Interactions for 6-Fluoro-4-methoxynicotinonitrile

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Fluoro Group | Nonpolar (e.g., Leucine, Isoleucine) | Hydrophobic Interaction |

| Methoxy Group (Oxygen) | Polar/Donor (e.g., Serine, Threonine) | Hydrogen Bond Acceptor |

| Pyridine Ring (Nitrogen) | Polar/Donor (e.g., Asparagine, Glutamine) | Hydrogen Bond Acceptor |

| Nitrile Group (Nitrogen) | Polar/Donor (e.g., Arginine, Lysine) | Hydrogen Bond Acceptor/Dipole-Dipole |

| Aromatic Ring System | Aromatic (e.g., Phenylalanine, Tyrosine) | π-π Stacking |

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Computational methods, particularly DFT, have become indispensable for predicting the NLO properties of new organic molecules. researchgate.net The key to a high NLO response in organic molecules often lies in the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to intramolecular charge transfer. nih.gov

For 6-Fluoro-4-methoxynicotinonitrile, the molecular structure suggests the potential for significant NLO properties. The methoxy group (-OCH₃) is a well-known electron-donating group, while the nitrile group (-CN) and the electron-withdrawing nature of the fluorine-substituted pyridine ring act as electron acceptors. This donor-π-acceptor framework is a classic design principle for NLO chromophores.

Theoretical calculations on similar pyridine derivatives have shown that such substitutions can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO response. ymerdigital.comresearchgate.net DFT calculations, often employing functionals like B3LYP, are used to compute the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). ias.ac.inymerdigital.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. A smaller HOMO-LUMO energy gap is often associated with higher polarizability and a larger NLO response, as it indicates easier charge transfer within the molecule. nih.gov For 6-Fluoro-4-methoxynicotinonitrile, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO would be concentrated around the electron-withdrawing nitrile group.

Time-dependent DFT (TD-DFT) calculations can further elucidate the electronic transitions and their contribution to the NLO properties. researchgate.net The incorporation of a fluorine atom can also enhance the NLO response by increasing the acceptor strength of the π-system. jmcs.org.mx

Table 2: Predicted Non-Linear Optical (NLO) Properties of 6-Fluoro-4-methoxynicotinonitrile (Theoretical)

| NLO Parameter | Predicted Characteristic | Rationale |

| Dipole Moment (μ) | Significant | Asymmetry from donor-acceptor substitution. |

| Polarizability (α) | High | Extended π-conjugation and presence of polarizable atoms. |

| First Hyperpolarizability (β) | Potentially Large | Strong intramolecular charge transfer from methoxy to nitrile/pyridine ring. |

| HOMO-LUMO Energy Gap | Relatively Small | Facilitates electronic transitions, enhancing NLO response. |

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 4 Methoxynicotinonitrile

Reactions Involving the Nitrile Group (e.g., hydrolysis, reduction, nucleophilic additions)

The nitrile group (-C≡N) in 6-fluoro-4-methoxynicotinonitrile is a versatile functional group that can undergo various transformations. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating the attack by water. libretexts.orglumenlearning.comchemguide.co.uk This process generally proceeds through an amide intermediate. libretexts.orgchemguide.co.uk Alkaline hydrolysis, on the other hand, involves heating with a base such as sodium hydroxide (B78521), where the hydroxide ion acts as the nucleophile. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Subsequent workup with water yields the primary amine. libretexts.org

Nucleophilic Additions: The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.org

Table 1: Representative Reactions of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid |

| Alkaline Hydrolysis | NaOH solution, heat | Carboxylate Salt |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone |

Reactions Involving the Fluorine Substituent

The fluorine atom at the 6-position of the pyridine (B92270) ring is a key site for reactivity, primarily through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 6-fluoro-4-methoxynicotinonitrile. wikipedia.org In this reaction, a nucleophile displaces the fluoride (B91410) ion. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at positions ortho and para to the ring nitrogen. wikipedia.orguoanbar.edu.iq The presence of the electron-withdrawing nitrile group further enhances the electrophilicity of the ring, facilitating SNAr reactions.

The general mechanism involves the addition of a nucleophile to the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the fluoride leaving group. masterorganicchemistry.com The rate of SNAr reactions is often influenced by the stability of this intermediate. Fluorine is an effective leaving group in SNAr reactions, in part due to its high electronegativity which activates the ring towards nucleophilic attack. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a wide array of substituted pyridine derivatives. For example, reaction with organolithium or Grignard reagents can lead to the substitution of the fluorine atom. researchgate.net

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that can convert an organic halide into an organometallic compound. wikipedia.org This reaction typically involves the use of organolithium reagents. wikipedia.org While iodine and bromine are more commonly exchanged, fluorine exchange is also possible, though generally less facile. The rate of exchange typically follows the trend I > Br > Cl > F. wikipedia.org This reaction proceeds through a proposed nucleophilic pathway involving an "ate-complex" intermediate. wikipedia.org In the context of 6-fluoro-4-methoxynicotinonitrile, a halogen-metal exchange could potentially be used to generate a lithiated pyridine species, which can then be reacted with various electrophiles.

Reactions Involving the Methoxy (B1213986) Group (e.g., demethylation, ether cleavage)

The methoxy group (-OCH₃) at the 4-position can be cleaved under specific conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org This ether cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

For aryl methyl ethers, cleavage with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically yields a phenol (B47542) and a methyl halide. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (the halide ion) attacks the methyl group in an Sₙ2 fashion, as attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.orgmasterorganicchemistry.com Various reagents and conditions have been developed for ether cleavage, including the use of boron tribromide (BBr₃) and mixtures like phosphorus pentoxide in methanesulfonic acid. organic-chemistry.org

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring itself possesses distinct reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgmatanginicollege.ac.in This deactivation makes reactions like Friedel-Crafts alkylation and acylation unfeasible. quimicaorganica.orgmatanginicollege.ac.in When electrophilic substitution does occur, it is favored at the 3- and 5-positions, as attack at these positions leads to more stable intermediates where a positive charge does not reside on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com

Nucleophilic Substitution: Conversely, the pyridine ring is highly reactive towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. uoanbar.edu.iqmatanginicollege.ac.inyoutube.com The presence of the electronegative nitrogen atom stabilizes the negatively charged intermediates formed during nucleophilic attack. uoanbar.edu.iqmatanginicollege.ac.in In 6-fluoro-4-methoxynicotinonitrile, the 6-position is activated for nucleophilic attack, as discussed in the context of SNAr reactions.

Applications As a Key Synthetic Intermediate in Academic Research

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

The development of synthetic methodologies for creating complex heterocyclic structures is a cornerstone of organic chemistry. Substituted nicotinonitriles are valuable precursors for the synthesis of a wide array of fused heterocyclic systems. thieme-connect.comeurjchem.com The reactivity of the nitrile and the pyridine (B92270) ring in 6-Fluoro-4-methoxynicotinonitrile can be exploited to construct novel molecular frameworks.

Research in the broader field of nicotinonitrile chemistry has demonstrated their utility in synthesizing various heterocyclic compounds, including but not limited to:

Thieno[2,3-b]pyridines researchgate.net

Pyrido[2,3-d]pyrimidines

Pyrazolopyridines

Fused naphthyridines thieme-connect.com

These scaffolds are of interest due to their presence in biologically active molecules and functional materials. While direct examples of these syntheses starting from 6-Fluoro-4-methoxynicotinonitrile are not extensively documented in readily available literature, the established reactivity patterns of related nicotinonitriles suggest its potential in these areas. The general synthetic strategies often involve cyclization reactions where the nitrile group participates as an electrophile or a precursor to a reactive intermediate. rsc.org

Role in Medicinal Chemistry Research

Fluorinated heterocycles are of paramount importance in medicinal chemistry. researchgate.netmdpi.com The introduction of fluorine into a drug candidate can enhance its metabolic stability and bioavailability. Nicotinonitrile derivatives have been identified as key pharmacophores in a range of therapeutic agents. ekb.eg

While specific examples detailing the use of 6-Fluoro-4-methoxynicotinonitrile as a direct precursor to a marketed drug are not prominent in the public domain, its structural components are present in various classes of bioactive molecules. For instance, substituted pyridines are central to numerous kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex drug intermediates.

| Drug Class | Relevance of Structural Motifs |

| Kinase Inhibitors | Many kinase inhibitors feature a substituted aromatic or heteroaromatic core that binds within the ATP-binding pocket of the enzyme. The fluoro and methoxy (B1213986) substituents can be tailored to achieve specific interactions. nih.gov |

| GPCR Modulators | G-protein coupled receptors are a major class of drug targets. Ligands for these receptors often contain substituted heterocyclic scaffolds to optimize potency and selectivity. |

| Anti-infective Agents | The pyridine ring is a common feature in various antibacterial and antiviral compounds. |

In academic drug discovery, the synthesis of focused compound libraries is a key strategy for identifying new ligands for biological targets. The reactivity of 6-Fluoro-4-methoxynicotinonitrile would allow for its incorporation into library synthesis workflows. The nitrile group can be readily transformed, and the fluorine atom can serve as a handle for further diversification through nucleophilic aromatic substitution reactions, enabling the generation of a wide range of analogs for biological screening. ekb.eg

Potential for Materials Science Applications

The photophysical properties of organic molecules are of great interest for applications in materials science, such as in the development of fluorescent materials and optoelectronic devices. researchgate.net Pyridine-based compounds, particularly those with extended π-conjugated systems, can exhibit interesting fluorescence and nonlinear optical (NLO) properties.

The electronic nature of the substituents on the pyridine ring of 6-Fluoro-4-methoxynicotinonitrile, namely the electron-withdrawing fluorine and nitrile groups and the electron-donating methoxy group, can lead to intramolecular charge transfer characteristics, which are often associated with desirable photophysical properties. Research on related nicotinonitrile derivatives has shown their potential as NLO materials and fluorescent dyes. researchgate.net While specific studies on the material properties of 6-Fluoro-4-methoxynicotinonitrile are not widely reported, its structure suggests it could be a valuable building block for the synthesis of novel functional materials.

Development of Chemical Probes and Research Tools

Chemical probes are essential tools in chemical biology for the study of biological processes. These molecules are often designed to interact with a specific biological target and can be equipped with reporter tags, such as fluorescent dyes or affinity labels, to enable their detection and visualization. The versatile chemistry of the nitrile group in 6-Fluoro-4-methoxynicotinonitrile would allow for the attachment of such reporter groups, making it a potential scaffold for the development of novel chemical probes.

Future Outlook and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes for Fluorinated Nicotinonitriles

The demand for greener and more efficient chemical processes has spurred research into novel synthetic methodologies for fluorinated compounds. dovepress.com Key areas of development include:

Biocatalytic Fluorination: The use of enzymes to catalyze the introduction of fluorine into organic molecules is a rapidly growing field. numberanalytics.comnumberanalytics.com Fluorinase enzymes, in particular, offer the potential for highly selective fluorination reactions under mild conditions, a significant advantage over many traditional chemical methods. nih.govnumberanalytics.com Directed evolution strategies are being employed to enhance the performance of these biocatalysts, improving their activity, stability, and substrate scope. numberanalytics.com This approach could lead to more sustainable and efficient routes to fluorinated nicotinonitriles and their derivatives. numberanalytics.comnumberanalytics.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov For reactions involving hazardous reagents, such as those often used in fluorination, flow chemistry provides a safer and more controlled environment. nih.gov The integration of flow reactors with in-line purification and analysis can streamline the synthesis of fluorinated nicotinonitrile libraries, accelerating the discovery of new chemical entities. nih.govsyrris.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. acs.orgmdpi.com This methodology allows for the generation of reactive fluoroalkyl radicals from readily available and cost-effective precursors. acs.org Photoredox catalysis has been successfully applied to the synthesis of various fluorinated heterocycles and offers a promising avenue for the development of novel routes to fluorinated nicotinonitriles. acs.orgnih.gov

Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization and Prediction

The detailed characterization of fluorinated molecules is crucial for understanding their structure-property relationships. Advanced analytical and computational methods are playing an increasingly important role in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy is a powerful technique for the analysis of fluorinated compounds due to the high sensitivity and natural abundance of the 19F nucleus. fluorine1.ruspectralservice.de It provides valuable information on the chemical environment of the fluorine atoms within a molecule. fluorine1.ru Two-dimensional NMR techniques, such as 1H-15N HMBC, are also utilized to gain a more complete structural picture of fluorinated pyridines. fluorine1.ru The choice of solvent and concentration are critical factors that influence the chemical shifts observed in the NMR spectra of fluoroorganic compounds. fluorine1.ru

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for the accurate determination of the elemental composition of novel fluorinated compounds. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of individual components in complex mixtures.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict the structural, electronic, and spectroscopic properties of fluorinated molecules. rsc.orgnih.gov These computational studies can provide insights into reaction mechanisms, predict the regioselectivity of fluorination reactions, and help in the interpretation of experimental spectroscopic data. rsc.org DFT can also be used to study the effect of fluorine substitution on the properties of materials. nih.gov

Exploration of Unconventional Reactivities and Derivatization Pathways

Researchers are continually exploring new ways to functionalize fluorinated nicotinonitriles to access a wider range of chemical space.

C-H Functionalization: The direct activation and functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to creating new derivatives. nih.gov Selective C-H fluorination of pyridines has been achieved using reagents like silver(II) fluoride (B91410). nih.govresearchgate.net These reactions often exhibit high regioselectivity, favoring fluorination at the position adjacent to the nitrogen atom. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in fluoropyridines can be displaced by a variety of nucleophiles, providing a versatile method for introducing new functional groups. acs.org The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro- or bromo-analogues. acs.org This increased reactivity allows for a broader range of nucleophiles to be used and often proceeds under milder reaction conditions.

Radical Reactions: The generation of fluorinated radicals via photoredox catalysis opens up new avenues for derivatization. acs.orgtandfonline.com These radicals can participate in a variety of addition and cross-coupling reactions, enabling the synthesis of complex fluorinated molecules. acs.org

Integration with High-Throughput Synthesis and Screening in Academic Contexts for New Chemical Entities

The integration of automated synthesis platforms with high-throughput screening is accelerating the pace of drug discovery and materials development in academic research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.